3-(Pentafluorophenyl)propanal
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Overview
Description
3-(Pentafluorophenyl)propanal is an organic compound characterized by the presence of a pentafluorophenyl group attached to a propanal moiety. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Pentafluorophenyl)propanal typically involves the ethylenation of aldehydes. One common method includes the reaction of aldehydes with Meldrum’s acid through a Knoevenagel condensation, followed by reduction with sodium borohydride and subsequent hydrolysis and decarboxylation to generate the corresponding 3-propanoic acid derivatives. These derivatives are then reduced to give 3-propanol derivatives, which are readily oxidized to target 3-propanal derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Pentafluorophenyl)propanal undergoes various chemical reactions, including:
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Reactions with nucleophiles to replace the aldehyde group.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(Pentafluorophenyl)propanoic acid.
Reduction: 3-(Pentafluorophenyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(Pentafluorophenyl)propanal has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural products.
Biology: Employed in the development of chemosensors and bioactive compounds.
Medicine: Investigated for potential therapeutic applications due to its unique reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Pentafluorophenyl)propanal involves its reactivity with various molecular targets. The pentafluorophenyl group enhances the electrophilicity of the aldehyde, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic transformations and applications.
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)propanal
- 3-(Pentafluorophenyl)propanol
- 3-(Pentafluorophenyl)propanoic acid
Uniqueness
3-(Pentafluorophenyl)propanal is unique due to the presence of the pentafluorophenyl group, which imparts distinct electronic properties and reactivity compared to other similar compounds. This makes it a valuable intermediate in synthetic chemistry and various applications.
Properties
IUPAC Name |
3-(2,3,4,5,6-pentafluorophenyl)propanal |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5F5O/c10-5-4(2-1-3-15)6(11)8(13)9(14)7(5)12/h3H,1-2H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGBJPJOEPVDDN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC1=C(C(=C(C(=C1F)F)F)F)F)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5F5O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608270 |
Source
|
Record name | 3-(Pentafluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.13 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82208-42-2 |
Source
|
Record name | 3-(Pentafluorophenyl)propanal | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608270 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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